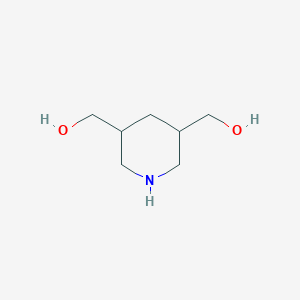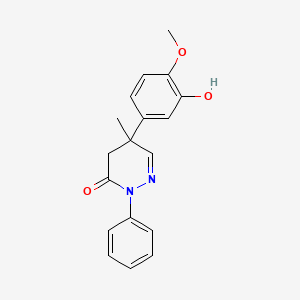![molecular formula C8H5I2N3OS B13079009 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a complex organic compound that features both imidazole and thiazole rings. The presence of iodine atoms in the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.
Preparation Methods
The synthesis of 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the thiazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the iodine atoms or reduce other functional groups.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with various molecular targets. The iodine atoms in the imidazole ring can form halogen bonds with other molecules, influencing their reactivity and stability . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Lacks the iodine atoms, resulting in different reactivity and applications.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains two imidazole rings but no thiazole ring, leading to different chemical properties.
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl: Features a biphenyl core with imidazole substituents, offering unique electronic properties.
The uniqueness of this compound lies in its combination of imidazole and thiazole rings with iodine atoms, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C8H5I2N3OS |
|---|---|
Molecular Weight |
445.02 g/mol |
IUPAC Name |
1-[4-(4,5-diiodoimidazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C8H5I2N3OS/c1-4(14)8-12-5(2-15-8)13-3-11-6(9)7(13)10/h2-3H,1H3 |
InChI Key |
HCWJIMFTLFFGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)N2C=NC(=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)






![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)






